7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride
CAS No.: 19500-62-0
Cat. No.: VC0100538
Molecular Formula: C10H14ClNO
Molecular Weight: 199.678
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19500-62-0 |
---|---|
Molecular Formula | C10H14ClNO |
Molecular Weight | 199.678 |
IUPAC Name | 7-methoxy-1,2,3,4-tetrahydroquinoline;hydrochloride |
Standard InChI | InChI=1S/C10H13NO.ClH/c1-12-9-5-4-8-3-2-6-11-10(8)7-9;/h4-5,7,11H,2-3,6H2,1H3;1H |
Standard InChI Key | CGFHSMOLGAEIIE-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(CCCN2)C=C1.Cl |
Introduction
Chemical Structure and Properties
7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride consists of a partially hydrogenated quinoline ring system with a methoxy substituent at the 7-position, forming a salt with hydrochloric acid. The base compound (7-Methoxy-1,2,3,4-tetrahydroquinoline) has a molecular formula of C₁₀H₁₃NO and a molecular weight of 163.22 g/mol. As a hydrochloride salt, the compound has an additional HCl component, resulting in the formula C₁₀H₁₃NO·HCl with an increased molecular weight.
The structural features of this compound include:
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A benzene ring fused to a partially saturated six-membered ring containing nitrogen
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A methoxy group (-OCH₃) at the 7-position of the aromatic ring
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A protonated nitrogen atom with a chloride counter-ion
This structure can be compared to related compounds such as 7-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, which has a similar backbone but with different substituents and positioning of the nitrogen atom in the ring system .
Physical and Chemical Properties
Based on the properties of similar hydrochloride salts of aromatic amines, the following properties can be predicted for 7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride:
Property | Predicted Characteristics |
---|---|
Appearance | White to off-white crystalline solid |
Solubility | Enhanced water solubility compared to the free base; soluble in polar organic solvents |
Melting Point | Higher than the free base form due to ionic bonding |
Stability | Improved stability compared to the free base, particularly against oxidation |
pH in solution | Acidic due to hydrochloride component |
The conversion to the hydrochloride salt significantly alters the physicochemical properties compared to the parent compound, particularly increasing water solubility and stability—properties that are advantageous for pharmaceutical applications.
Synthetic Routes and Preparation Methods
The synthesis of 7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride would typically involve preparation of the free base followed by conversion to the hydrochloride salt. Several synthetic approaches can be considered:
Reduction of 7-Methoxyquinoline
One common approach involves the reduction of 7-methoxyquinoline using hydrogen in the presence of catalysts such as palladium on carbon. This reaction would typically be conducted under high pressure and temperature conditions to afford 7-Methoxy-1,2,3,4-tetrahydroquinoline.
From 7-Hydroxy-1,2,3,4-tetrahydroquinoline
An alternative approach would involve methylation of 7-hydroxy-1,2,3,4-tetrahydroquinoline. The hydroxyl precursor can be synthesized through various routes, including:
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From m-aminophenol through acylation to form an amide, followed by cyclization and reduction
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Through nitration of tetrahydroquinoline to form mainly the 7-nitro derivative, followed by reduction and hydrolysis
Once 7-hydroxy-1,2,3,4-tetrahydroquinoline is obtained, methylation can be performed using suitable methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Conversion to the Hydrochloride Salt
The conversion of 7-Methoxy-1,2,3,4-tetrahydroquinoline to its hydrochloride salt would typically involve:
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Dissolving the free base in an appropriate organic solvent such as diethyl ether, ethyl acetate, or toluene
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Adding hydrogen chloride (as a gas or in solution) to precipitate the salt
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Isolation by filtration
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Purification through recrystallization from suitable solvents
Similar to other tetrahydroquinoline derivatives, the compound may be isolated as a maleate complex if crystallization of the hydrochloride salt proves challenging .
Chemical Reactivity and Transformations
7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical transformations, primarily through its functional groups:
Reactions Involving the Nitrogen Center
The nitrogen atom, though protonated in the salt form, can participate in various reactions after deprotonation:
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N-alkylation: Formation of N-substituted derivatives
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N-acylation: Formation of amides and carbamates
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Salt exchange: Conversion to other pharmaceutical salts
Reactions Involving the Methoxy Group
The methoxy substituent can undergo several transformations:
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Demethylation: Conversion to the hydroxyl group using reagents such as BBr₃ or HBr
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Cleavage reactions: Formation of phenolic derivatives
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Directed ortho metalation: The methoxy group can direct lithiation reactions
Reactions Involving the Aromatic Ring
The aromatic portion can participate in typical electrophilic aromatic substitution reactions, with the methoxy group serving as a directing group:
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Halogenation: Introduction of halogens at available positions
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Nitration: Formation of nitro derivatives
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Sulfonation: Introduction of sulfonic acid groups
Biological Activity and Pharmacological Properties
Based on structural similarity to related compounds, 7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride may exhibit various biological activities:
Potential Activity | Mechanism | Structural Basis |
---|---|---|
Antimicrobial | Interaction with bacterial cell components | Tetrahydroquinoline scaffold |
Anticancer | Inhibition of cancer cell proliferation | Aromatic amine functionality |
Neuroprotective | Modulation of neurotransmitter systems | Nitrogen-containing heterocycle |
Enzyme inhibition | Interaction with enzyme active sites | Methoxy and amine groups as binding elements |
The presence of the methoxy group and the partially reduced quinoline system provides a distinctive pharmacophore that may interact with various biological targets.
Structure-Activity Relationships
The biological activity of 7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride would be influenced by its key structural features:
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The methoxy group at the 7-position contributes to lipophilicity and hydrogen bond acceptor properties
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The partially reduced quinoline ring provides conformational flexibility compared to fully aromatic systems
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The salt form enhances water solubility and bioavailability
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The protonated nitrogen can participate in ionic interactions with target proteins
Comparison with Related Compounds
Compound | Structural Differences | Potential Impact on Activity |
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7-Methoxy-1,2,3,4-tetrahydroquinoline | Free base form | Reduced water solubility, different pharmacokinetics |
7-Hydroxy-1,2,3,4-tetrahydroquinoline | Hydroxyl instead of methoxy | Enhanced hydrogen bond donor capability |
7-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | Different ring system with chloro substituent | Different electronic properties and receptor interactions |
Analytical Characterization Methods
Several analytical techniques can be employed for the identification and characterization of 7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted key NMR signals would include:
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¹H NMR: Aromatic protons (6.5-7.2 ppm), methoxy protons (singlet around 3.7-3.8 ppm), methylene protons of the tetrahydro portion (1.8-3.4 ppm), and N-H proton (broad signal, downfield)
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¹³C NMR: Aromatic carbons (110-160 ppm), methoxy carbon (approximately 55-56 ppm), and aliphatic carbons (20-50 ppm)
Infrared (IR) Spectroscopy
Characteristic IR bands would include:
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N-H stretching (broadened in the salt form)
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C-H stretching (aromatic and aliphatic)
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C-O-C stretching (methoxy group)
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Aromatic ring vibrations
Mass Spectrometry
Mass spectrometric analysis would typically show:
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Molecular ion corresponding to the free base (after loss of HCl)
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Fragmentation patterns including loss of the methoxy group
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Characteristic quinoline fragmentation
Chromatographic Techniques
For purity assessment and quantitative analysis:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC) (potentially after derivatization)
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Thin-Layer Chromatography (TLC)
Applications in Research and Development
Pharmaceutical Research
7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride could serve as:
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A pharmacological tool for studying receptor interactions
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A lead compound for drug discovery programs
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A synthetic intermediate in medicinal chemistry
Synthetic Applications
The compound may find use as:
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A building block for more complex molecular structures
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A starting material for the synthesis of functionalized quinoline derivatives
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A precursor for molecules with specific optical or electronic properties
Future Research Directions
Several promising research avenues for 7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride include:
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Detailed investigation of its biological activities and mechanism of action
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Development of more efficient and selective synthetic routes
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Exploration of structure-activity relationships through preparation of analogs
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Investigation of its potential applications in materials science and catalysis
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Further study of its pharmacokinetic and pharmacodynamic properties
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